molecular formula C18H13N3O4S B2943450 N'-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide CAS No. 851979-81-2

N'-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide

Cat. No.: B2943450
CAS No.: 851979-81-2
M. Wt: 367.38
InChI Key: KGRJLULRWHZYGA-UHFFFAOYSA-N
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Description

N'-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide is a synthetic hybrid compound incorporating benzothiazole and chromene pharmacophores, designed for advanced research applications in medicinal chemistry. Its structure is related to novel benzothiazole derivatives that have demonstrated significant potential as . Furthermore, recent studies on structurally similar acetamide-linked benzothiazole compounds have shown potent activity against a range of Gram-positive and Gram-negative bacteria, with some analogs exhibiting minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against E. coli . The proposed mechanism of action for this class of compounds involves interaction with microbial enzymes, such as DNA gyrase, a critical target for antibacterial agents . The 6-methoxy substitution on the benzothiazole ring is a key feature known to influence the biological activity and electronic properties of the molecule . This carbohydrazide derivative serves as a valuable chemical intermediate for synthesizing new heterocyclic compounds and for structure-activity relationship (SAR) studies. Researchers are investigating this chemical class to develop new therapeutic agents against drug-resistant pathogens. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N'-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxochromene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4S/c1-24-10-6-7-12-16(8-10)26-18(19-12)21-20-17(23)15-9-13(22)11-4-2-3-5-14(11)25-15/h2-9H,1H3,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRJLULRWHZYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide typically involves the condensation of 6-methoxy-2-aminobenzothiazole with 4-oxo-4H-chromene-2-carbohydrazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) with the addition of a catalyst like acetic acid to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The benzothiazole and chromene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

N’-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and liquid crystals.

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules with potential biological activities.

Mechanism of Action

The mechanism of action of N’-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Benzothiazole Derivatives

(a) Methoxy vs. Chloro Substitution
  • N-(6-Chloro-1,3-benzothiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide (CAS: 873681-92-6) Structure: Replaces the methoxy group with a chloro substituent and uses a carboxamide linkage instead of carbohydrazide. However, the carboxamide linkage may reduce hydrogen-bonding capacity compared to carbohydrazides . Molecular Formula: C₁₉H₁₃ClN₂O₃S (MW: 384.84 g/mol) .
(b) Fluorinated Analogs
  • 4-Fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide Structure: Features a fluorine atom on the benzamide ring instead of the chromene-carbohydrazide system.

Chromene-Linked Derivatives

(a) Chromene-Carbohydrazide vs. Chromene-Carboxamide
  • 1-Benzyl-6-oxo-N'-(4-oxo-4H-chromene-2-carbonyl)-1,6-dihydropyridine-3-carbohydrazide (CAS: 1040651-87-3) Structure: Replaces benzothiazole with a dihydropyridine ring but retains the chromene-carbohydrazide motif.
(b) Chromene-Thiazole Hybrids
  • N-(4-(8-Methoxy-2-Oxo-2H-Chromen-3-Yl) Thiazol-2-Yl) Amide Derivatives Synthesis: Prepared via Claisen-Schmidt condensation, highlighting the feasibility of chromene-thiazole hybrids.

Antimicrobial Potential

  • Benchmark Compound: BTC-j (N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide) demonstrated MIC values as low as 3.125 µg/mL against E. coli, attributed to DNA gyrase inhibition .
  • Target Compound : The carbohydrazide linkage and chromene moiety may enhance DNA gyrase binding through hydrogen bonding (via –NH– groups) and π-π interactions (chromene ring) .

Comparative Physicochemical Properties

Compound logP Molecular Weight (g/mol) Key Substituents
Target Compound ~2.26* ~395.4 6-Methoxy, carbohydrazide
N-(6-Chloro-benzothiazol-2-yl) analog 1.5±0.1 384.84 6-Chloro, carboxamide
4-Fluoro-N-(6-methoxy-benzothiazol) 2.263 302.32 4-Fluoro, benzamide

*Estimated based on for N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide.

Biological Activity

N'-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique combination of benzothiazole and chromene moieties, which contribute to its chemical stability and reactivity. The molecular formula is C18H12N2O4SC_{18}H_{12}N_{2}O_{4}S, and its structure can be represented as follows:

Property Details
Molecular Formula C18H12N2O4S
Molecular Weight 356.36 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interactions with various molecular targets involved in critical biological pathways:

  • Enzyme Inhibition : The compound exhibits inhibitory activity against several enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases.
  • Antioxidant Activity : It has been shown to modulate oxidative stress by inhibiting the production of reactive oxygen species (ROS), thus protecting cells from oxidative damage.
  • Antimicrobial Effects : The compound demonstrates significant antimicrobial properties, inhibiting the growth of various bacterial strains.

Anticancer Activity

Research indicates that compounds with similar structures exhibit promising anticancer properties. This compound may induce apoptosis in cancer cells through the following mechanisms:

  • Cell Cycle Arrest : The compound can interfere with cell cycle progression, leading to increased apoptosis in cancer cells.
  • Inhibition of Tumor Growth : Preclinical studies suggest that it may inhibit tumor growth through modulation of signaling pathways involved in cell proliferation.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic processes.

Research Findings and Case Studies

Several studies have documented the biological activity of this compound:

  • Antioxidant Activity Study :
    • A study demonstrated that this compound exhibited a significant total antioxidant capacity compared to standard antioxidants like Trolox.
    • The antioxidant activity was measured using rat brain homogenates, highlighting its potential neuroprotective effects .
  • Anticancer Activity Evaluation :
    • In vitro studies showed that the compound induced apoptosis in various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .
    • Detailed mechanisms of action included modulation of apoptotic pathways and inhibition of oncogenic signaling.
  • Antimicrobial Efficacy :
    • Various assays confirmed its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating strong antimicrobial potential .

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